S-(+)-Arundic Acid Methyl Ester-d3
Description
S-(+)-Arundic Acid Methyl Ester-d3 is a deuterated derivative of Arundic Acid (OCT-3), a synthetic compound initially developed for its neuroprotective properties. The deuterated form incorporates three deuterium atoms at specific positions, typically enhancing metabolic stability and prolonging half-life compared to its non-deuterated counterpart . While Arundic Acid itself is well-documented for inhibiting the synthesis of S100 calcium-binding protein B (S100B) in glial cells , the methyl ester-d3 variant is designed for specialized research applications, particularly in pharmacokinetic and tracer studies requiring isotopic labeling.
Arundic Acid’s primary mechanism involves suppressing S100B expression, a protein critical for maintaining Sox10 transcription factor levels in enteric neural crest-derived cells (ENCCs). This inhibition disrupts glial differentiation and reduces ENCC proliferation during embryonic development . The deuterated methyl ester variant retains this biological activity but is optimized for improved stability in experimental settings, making it valuable for longitudinal studies .
Properties
Molecular Formula |
C₁₂H₂₁D₃O₂ |
|---|---|
Molecular Weight |
203.34 |
Synonyms |
(2S)-2-Propyl-octanoic Acid Methyl Ester-d3; S)-(+)-2-Propyloctanoic Acid Methyl-d3 Ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Arundic Acid (Non-Deuterated):
- Mechanism: Directly inhibits S100B synthesis in astrocytes and enteric glial precursors, reducing Sox10 expression and ENCC proliferation .
- Key Findings: At 300 µM, reduces S100B+ glial cells by >90% in embryonic duodenum cultures . Decreases Sox10+ ENCC density by 40–60% in vitro, with weaker Sox10 immunoreactivity . Induces a novel Hu+/Sox10+ ENCC subpopulation, suggesting glial-to-neuronal fate switching .
S-(+)-Arundic Acid Methyl Ester-d3:
- Differentiation: The deuterated methyl ester form is structurally modified to resist rapid metabolic degradation, enhancing bioavailability in tracer studies .
- Functional Overlap: Shares S100B inhibition efficacy with non-deuterated Arundic Acid but lacks direct comparative data in the same experimental models.
Other S100B Inhibitors (e.g., Pentamidine, Propentofylline):
- Pentamidine: Blocks S100B-p53 interactions but lacks specificity for glial cells .
- Propentofylline: Reduces S100B secretion but primarily targets adenosine receptors, with broader systemic effects .
- Key Contrast: Arundic Acid derivatives are more selective for S100B synthesis inhibition, minimizing off-target impacts .
Pharmacokinetic and Stability Profiles
Mechanistic Divergence in Glial vs. Neuronal Effects
- Arundic Acid: Selectively impairs glial differentiation (S100B+/Sox10+ cells) without altering mature neuron density .
- Deuterated Analogues: Presumed to retain glial-specific effects but may exhibit delayed clearance, prolonging Sox10 suppression .
- Contrast with S100B Knockout Models: Global S100B deletion in mice shows minimal developmental defects due to compensatory mechanisms, unlike acute Arundic Acid-induced inhibition .
Experimental Limitations and Unresolved Questions
- The deuterated methyl ester variant’s efficacy in long-term ENS development models remains untested .
- Exogenous S100B fails to rescue Sox10 expression in Arundic Acid-treated cultures, confirming cell-intrinsic S100B dependency .
- Comparative data on deuterated vs. non-deuterated forms in identical assays are absent, necessitating future studies .
Data Tables
Table 1: Arundic Acid’s Effects on ENS Development (300 µM)
Table 2: Key Contrasts Between Arundic Acid Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
